molecular formula C8H5F2N B115145 2-Ethynyl-4,5-difluoroaniline CAS No. 143101-25-1

2-Ethynyl-4,5-difluoroaniline

Cat. No. B115145
CAS RN: 143101-25-1
M. Wt: 153.13 g/mol
InChI Key: LNQYKYKVMWBRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4,5-difluoroaniline is a chemical compound with the molecular formula C8H5F2N . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It is available in a colorless to yellow to yellow-brown to brown liquid form .


Synthesis Analysis

The synthesis of 2,4-difluoroaniline, a related compound, involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface. A phase transfer catalyst is used to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .


Molecular Structure Analysis

The molecular structure of this compound consists of an aniline group (NH2) attached to a benzene ring, which is further substituted with two fluorine atoms and an ethynyl group .


Chemical Reactions Analysis

The ethynyl radical in this compound can rapidly react with molecular oxygen to produce a variety of products . In the synthesis of a related compound, 2,4-difluoroaniline, the main steps included diazotization and hydro-de-diazotization of intermediate diazonium salt .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow to yellow-brown to brown liquid . It has a molecular weight of 153.13 g/mol.

Scientific Research Applications

Quantum Chemical Computational Studies

Research by Antony Selvam et al. (2020) focuses on the hyperpolarizability and frontier molecular orbital analysis of 2,4-difluoroaniline. Their Density Functional Theory (DFT) approach suggests that 2,4-difluoroaniline has high chemical stability and potential for Non-Linear Optical (NLO) applications.

Self-Assembly in Metallamacrocycles

The work of Shanmugaraju, Joshi, & Mukherjee (2011) demonstrates the self-assembly of metallamacrocycles using a dinuclear organometallic acceptor with Pt-ethynyl functionality. These macrocycles show potential for sensing electron-deficient nitroaromatics like picric acid.

Organometallic Building Block in Sensing Technology

Samanta & Mukherjee (2013) synthesized an organometallic building block incorporating Pt-ethynyl functionality. Their structures exhibit fluorescence quenching and can act as selective sensors for picric acid, a component of explosives.

Radical Method for Ethynyl Group Introduction

Sukeda et al. (2003) developed a novel radical method for the introduction of an ethynyl group. This method has applications in synthesizing novel antimetabolites such as 2'-deoxy-2'-C-ethynylnucleosides.

Gas-Phase Structures Study

Zylka et al.'s study in 1991 focused on the gas-phase structures of ethynyl- and vinyl sulfur pentafluoride. Their work Zylka et al. (1991) provides valuable insights into the geometric parameters and bonding in such compounds.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Ethynyl-4,5-difluoroaniline . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-ethynyl-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYKYKVMWBRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567365
Record name 2-Ethynyl-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143101-25-1
Record name 2-Ethynyl-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-4,5-difluoroaniline
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-4,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-4,5-difluoroaniline
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-4,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-4,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.